7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one
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Overview
Description
7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable pyrimidine derivative with a cyclopropane moiety under specific conditions. The reaction conditions often include the use of catalysts such as CuCl and 6-methylpicolinic acid, and the reactions are typically carried out in solvents like methanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The use of continuous flow reactors may also be considered for large-scale production to maintain consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cell proliferation, apoptosis, or immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrrolopyrazine derivatives: Exhibits a wide range of biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness
7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets and improve its stability under various conditions .
Properties
Molecular Formula |
C14H17N3OS |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
7'-cyclopentyl-2'-methylsulfanylspiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-6'-one |
InChI |
InChI=1S/C14H17N3OS/c1-19-13-15-8-10-11(16-13)17(9-4-2-3-5-9)12(18)14(10)6-7-14/h8-9H,2-7H2,1H3 |
InChI Key |
OJIUPWQVQQUQRL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N1)N(C(=O)C23CC3)C4CCCC4 |
Origin of Product |
United States |
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